The compound SAR156497 was developed by Sanofi, a global biopharmaceutical company. It has been investigated in clinical trials primarily for its efficacy in treating conditions such as autoimmune diseases and inflammation.
SAR156497 is classified as a small molecule drug candidate. Its specific mechanism of action and target pathways are under investigation, with a focus on its role in modulating immune responses.
The synthesis of SAR156497 involves several key steps that utilize organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, which undergo various chemical transformations including:
The synthesis can be optimized through the use of different solvents and reaction conditions, which may enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SAR156497 at each stage of synthesis.
The molecular structure of SAR156497 can be described using its chemical formula and three-dimensional conformation. The compound features a core structure that may include heterocycles or aromatic systems, contributing to its biological activity.
SAR156497 participates in various chemical reactions that are essential for its synthesis and potential modifications:
Reactions are typically monitored using thin-layer chromatography, and yields are assessed through gravimetric analysis. Reaction conditions such as temperature, time, and concentration play significant roles in determining the efficiency of these processes.
The mechanism by which SAR156497 exerts its pharmacological effects involves modulation of specific signaling pathways within cells. It is hypothesized that the compound interacts with target proteins or receptors involved in immune response regulation.
Preclinical studies indicate that SAR156497 may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in disease models. Further studies are needed to elucidate the precise interactions at a molecular level.
SAR156497 exhibits several notable physical properties:
Relevant data from studies indicate optimal storage conditions to preserve its integrity for research and development purposes.
SAR156497 is primarily investigated for its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate immune responses positions it as a candidate for further clinical evaluation. Additionally, research into its pharmacokinetics and safety profile is ongoing, aiming to establish its viability as a therapeutic agent.
Aurora kinases (A, B, and C) are serine/threonine kinases essential for mitotic progression. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora B, as part of the Chromosomal Passenger Complex (CPC), governs chromosome condensation, kinetochore-microtubule attachment, and cytokinesis [3] [8]. Aurora C shares functional overlap with Aurora B but is predominantly active in meiosis [6]. Dysregulation of these kinases is a hallmark of oncogenesis: overexpression or gene amplification of Aurora A/B occurs in diverse cancers (e.g., breast, colorectal, leukemia), driving chromosomal instability, epithelial-mesenchymal transition (EMT), and tumor heterogeneity [3] [5] [8]. Aurora A maps to 20q13.2, a locus frequently amplified in tumors, and its overexpression correlates with poor prognosis [5] [8].
Table 1: Aurora Kinase Isoforms in Cancer
Isoform | Primary Localization | Key Functions | Cancer Associations |
---|---|---|---|
Aurora A | Centrosomes, spindle poles | Centrosome maturation, spindle assembly | Breast, ovarian, GI cancers |
Aurora B | Centromeres, central spindle | Chromosome segregation, cytokinesis | Leukemias, solid tumors |
Aurora C | Testis (meiosis), overexpressed in cancer | Chromosome segregation (meiosis) | Thyroid, prostate cancers |
Aurora kinases are validated oncology targets due to their roles in mitotic fidelity and tumor progression. Over 30 inhibitors have entered clinical trials, with varying selectivity profiles [6] [8]. First-generation inhibitors (e.g., VX-680) are multi-kinase agents that inhibit Aurora A/B alongside off-targets like ABL1 or FLT3 [6] [10]. While clinically effective in some hematologic malignancies (e.g., AML), their polypharmacology complicates mechanistic studies and contributes to toxicity [6]. Isoform-selective inhibitors (e.g., MLN8237/Aurora A; AZD1152/Aurora B) clarified distinct biological roles but face limitations: Aurora A-selective agents induce reversible mitotic arrest, while Aurora B inhibitors cause polyploidy and senescence [6] [10].
Polypharmacological Aurora inhibitors (e.g., PHA-739358) exhibit off-target effects that confound therapeutic utility:
SAR156497 emerged from efforts to overcome limitations of non-selective inhibitors. Its design aimed for:
Biochemical profiling confirmed SAR156497’s IC₅₀ values of 0.5 nM (Aurora A), 1 nM (Aurora B), and 3 nM (Aurora C), with >1,000-fold selectivity over 97% of 468 kinases tested [7] [9] [10]. Unlike earlier inhibitors, it exhibits only marginal inhibition of PDE3 (IC₅₀ = 4 μM) and negligible CYP3A4 interference, minimizing off-target risks [1] [9]. Structural studies reveal its binding mode: the tricyclic core forms hydrogen bonds with the hinge region of Aurora A (residue Ala213), while its orientation exploits a hydrophobic pocket near the DFG motif, conferring selectivity over kinases like PLK4 [2] [10].
Table 2: Biochemical Profile of SAR156497 vs. Reference Inhibitors
Parameter | SAR156497 | VX-680 | AZD1152-HQPA |
---|---|---|---|
Aurora A IC₅₀ | 0.5 nM | 0.6 nM | 1,369 nM |
Aurora B IC₅₀ | 1 nM | 18 nM | 0.37 nM |
Kinome Selectivity | >1,000-fold for 97% kinases | Targets ABL1, FLT3 | Aurora B-selective |
Key Off-Targets | PLK4 (weak), PDE3 | JAK2, FLT3 | None significant |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1